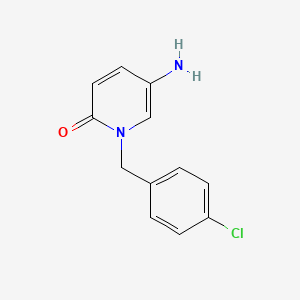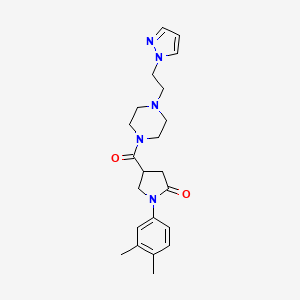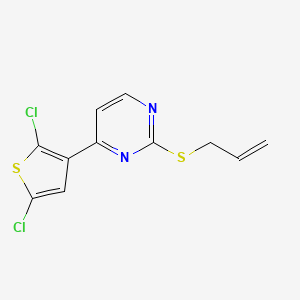
5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one” is a novel heterocyclic compound. It is part of a series of compounds that were designed and synthesized for potential biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the field of medicinal chemistry . The compound was found to be a white solid with a melting point of 306–307 °C .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . The 1H NMR (300 MHz, DMSO-d6) of the compound is δ 13.65 (s, 1H), 9.57 (t, J = 5.9 Hz, 1H), 9.41 (s, 2H), 9.25 (s, 1H), 8.58 (d, J = 8.3 Hz,1H), 8.48 (dd, J = 8.2, 2.1 Hz, 1H), 7.42 (s, 4H), 4.54 (d, J = 5.9 Hz, 2H) .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 306–307 °C . The yield of the compound in the synthesis process was reported to be 78% .Applications De Recherche Scientifique
Chemical Properties and Synthesis
Research has delved into the synthesis and reactivity of pyridine derivatives, demonstrating their versatility in forming complexes with metals and their potential as scaffolds for developing new chemical entities. For example, the study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related compounds highlights the complexation processes and the impact of substituent specificity on these processes (Matczak-Jon et al., 2010). Additionally, pyrrole and pyrrole derivatives, which share structural similarities with the compound of interest, have been extensively studied for their biological significance and synthetic applications (Anderson & Liu, 2000).
Reactivity and Applications
The reactivity of pyridine derivatives has been explored in various contexts, including the development of novel kinase-focused libraries and the study of reactions with amines and thiols. Such research underlines the potential of these compounds in medicinal chemistry and drug discovery. For instance, the synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones have led to the development of a novel kinase-focused library, indicating the compound's utility in targeting kinase enzymes for cancer drug development (Smyth et al., 2010).
Structural Studies and Complex Formation
Structural analysis of substituted salicylic acids with aminopyridine and related studies provide insights into the complex formation and interaction patterns of pyridine derivatives. These studies contribute to our understanding of molecular recognition processes and the design of molecules with desired properties. The synthesis, X-ray structures, and investigations on Mn(II) mononuclear complexes with amino-pyridine pentadentate ligands demonstrate the detailed structural analysis and the impact of ligand configuration on complex properties (Hureau et al., 2008).
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)7-15-8-11(14)5-6-12(15)16/h1-6,8H,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQCQPZSAQLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)




![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)


![1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2768843.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)
![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
